![molecular formula C11H16BrNO B13288411 3-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol](/img/structure/B13288411.png)
3-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol is an organic compound that features a brominated aromatic ring, a methyl group, and an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol typically involves the reaction of 4-bromo-3-methylbenzylamine with an appropriate epoxide or halohydrin. One common method is the reaction of 4-bromo-3-methylbenzylamine with epichlorohydrin under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The bromine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-{[(4-Bromo-3-methylphenyl)methyl]amino}propanone.
Reduction: Formation of 3-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-2-ol.
Substitution: Formation of 3-{[(4-Methoxy-3-methylphenyl)methyl]amino}propan-1-ol.
Scientific Research Applications
3-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Industry: Utilized in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptors, influencing biochemical pathways and cellular responses. For example, it may interact with serotonin or dopamine receptors, leading to changes in mood and behavior.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)propan-1-ol: Similar structure but lacks the amino group.
3-(2-Bromophenyl)propan-1-ol: Similar structure but with the bromine atom in a different position on the aromatic ring.
4-Bromo-3-methylbenzoic acid: Similar aromatic structure but with a carboxylic acid group instead of the amino alcohol moiety.
Uniqueness
3-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol is unique due to the presence of both the brominated aromatic ring and the amino alcohol group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.
Properties
Molecular Formula |
C11H16BrNO |
|---|---|
Molecular Weight |
258.15 g/mol |
IUPAC Name |
3-[(4-bromo-3-methylphenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C11H16BrNO/c1-9-7-10(3-4-11(9)12)8-13-5-2-6-14/h3-4,7,13-14H,2,5-6,8H2,1H3 |
InChI Key |
GSLPDZILEFYRJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CNCCCO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


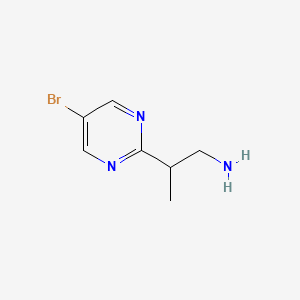
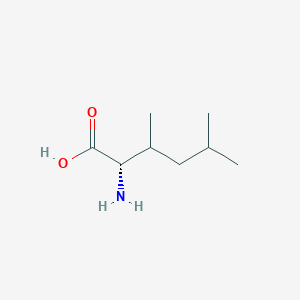
![2-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B13288339.png)

amine](/img/structure/B13288354.png)
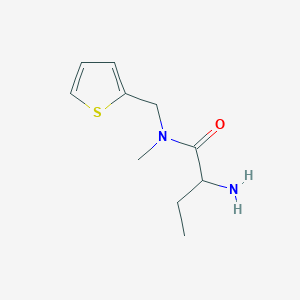


![1,2-Diazaspiro[2.4]hept-1-en-4-ol](/img/structure/B13288378.png)
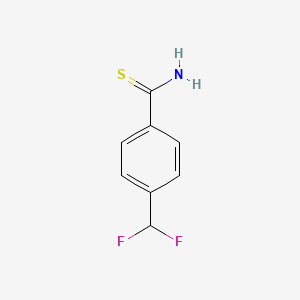
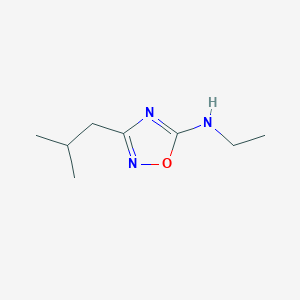
![(3-Methoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B13288390.png)


